molecular formula C23H20FN3OS B12389990 Cox-2/15-lox-IN-4

Cox-2/15-lox-IN-4

Cat. No.: B12389990
M. Wt: 405.5 g/mol
InChI Key: NBGCIRJUCBFWMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2/15-lox-IN-4 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of thienopyrimidine monomers, which are then subjected to various chemical reactions to introduce the desired functional groups . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Cox-2/15-lox-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activities to identify potential therapeutic agents .

Scientific Research Applications

Cox-2/15-lox-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

Cox-2/15-lox-IN-4 exerts its effects by inhibiting the activities of COX-2 and 15-LOX enzymes. COX-2 is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory molecules . Similarly, 15-LOX is involved in the metabolism of arachidonic acid to produce pro-inflammatory and anti-inflammatory mediators. Inhibition of 15-LOX by this compound disrupts this pathway, further reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cox-2/15-lox-IN-4 is unique due to its dual inhibition mechanism, targeting both COX-2 and 15-LOX. This dual action provides a broader anti-inflammatory effect compared to compounds that inhibit only one of these enzymes. Additionally, this compound has shown potential in reducing the production of reactive oxygen species, further enhancing its therapeutic efficacy .

Properties

Molecular Formula

C23H20FN3OS

Molecular Weight

405.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H20FN3OS/c1-28-17-12-6-14(7-13-17)21-26-22(25-16-10-8-15(24)9-11-16)20-18-4-2-3-5-19(18)29-23(20)27-21/h6-13H,2-5H2,1H3,(H,25,26,27)

InChI Key

NBGCIRJUCBFWMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)NC5=CC=C(C=C5)F

Origin of Product

United States

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